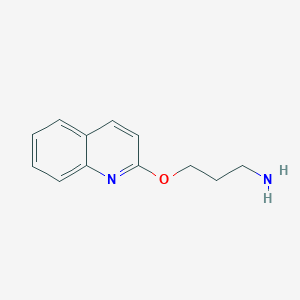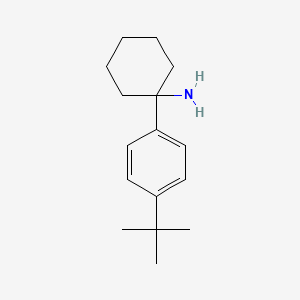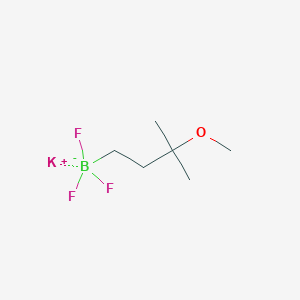
1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a formylphenyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-formylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under oxidative conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: 1-(2-Carboxyphenyl)-1h-pyrazole-4-carboxamide.
Reduction: 1-(2-Hydroxyphenyl)-1h-pyrazole-4-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazole ring can interact with various enzymes and receptors, influencing their function and signaling pathways .
類似化合物との比較
1-(2-Formylphenyl)-1h-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(2-Formylphenyl)-1h-pyrazole-5-carboxamide: Another positional isomer with distinct chemical properties.
1-(2-Formylphenyl)-1h-pyrazole-4-carboxylic acid: Lacks the amide group, leading to different reactivity and applications.
Uniqueness: 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
1-(2-formylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-11(16)9-5-13-14(6-9)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,16) |
InChIキー |
NZDSFFUMFXKMQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=O)N2C=C(C=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)






![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)





